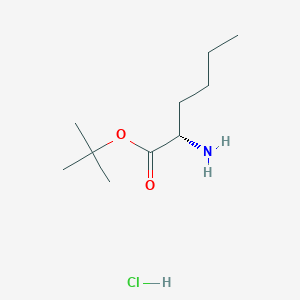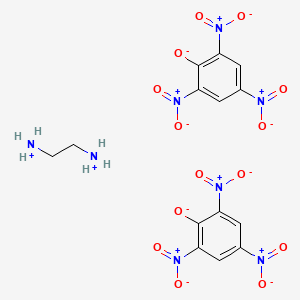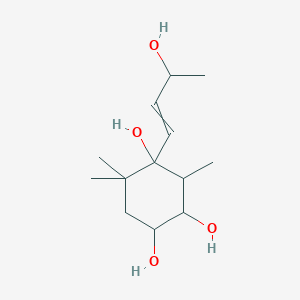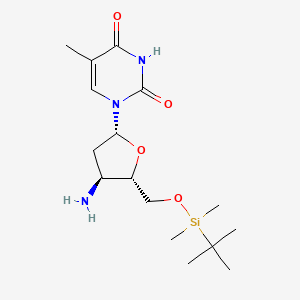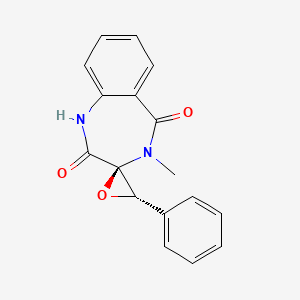
Cyclopenin
Vue d'ensemble
Description
Cyclopenin is an organic compound that belongs to the class of benzodiazepine alkaloids. It is a nitrogen-containing metabolic product primarily isolated from the fungus Penicillium cyclopium. This compound is known for its diverse biological activities, including antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties .
Mécanisme D'action
Target of Action
Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
As an AChE inhibitor , this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.
Biochemical Pathways
It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, this compound affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.
Pharmacokinetics
The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .
Result of Action
This compound has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that this compound could potentially be used in the treatment of neurodegenerative diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions
Analyse Biochimique
Biochemical Properties
Cyclopenin plays a significant role in biochemical reactions, particularly in inhibiting the production of inflammatory mediators. It interacts with various enzymes and proteins, including inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). This compound inhibits the activation of NF-κB, thereby reducing the production of nitric oxide and pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β) in macrophages and microglia .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. In RAW264.7 cells, this compound inhibits lipopolysaccharide (LPS)-induced nitric oxide production and IL-6 secretion at non-toxic concentrations . It also affects cell signaling pathways by inhibiting the upstream signals of NF-κB activation. Additionally, this compound has been shown to ameliorate learning deficits in Alzheimer’s disease models by reducing inflammation in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key transcription factor involved in the inflammatory response. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory genes, including those encoding iNOS, IL-6, and IL-1β . This compound also interacts with gamma-aminobutyric acid (GABA) receptors, modulating their activity and contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory effects on inflammatory mediators over extended periods. Its degradation products may exhibit different biological activities. Long-term studies have shown that this compound can induce intoxication and ataxia in animal models, but these effects are reversible within a short period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits inflammatory responses without causing significant toxicity. At higher doses, this compound can induce adverse effects such as intoxication, prostration, and ataxia in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution is influenced by its physicochemical properties, including its logP value, which affects its membrane permeability and binding to macromolecules . Additionally, this compound’s interaction with efflux transporters such as the breast cancer resistance protein (BCRP) can restrict its distribution to certain tissues .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes. This compound’s targeting to specific subcellular compartments is influenced by post-translational modifications and binding interactions with other proteins. These factors contribute to its ability to modulate cellular processes and exert its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopenin can be synthesized through various chemical methods. One common synthetic route involves the reaction of cyclohexylcarboxylic acid with phosphoramidite to yield this compound. The reaction typically requires controlled conditions, including specific temperatures and the use of protective equipment such as gloves and goggles .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using strains of Penicillium species. The fermentation process is followed by bio-guided isolation to purify this compound and its analogues. This method ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
Applications De Recherche Scientifique
Cyclopenin has a wide range of scientific research applications, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Investigated for its antibacterial, antiviral, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of antifungal agents, antibiotics, and plant growth regulators
Comparaison Avec Des Composés Similaires
Cyclopenin is often compared with other benzodiazepine alkaloids, such as:
Cyclopeniol: Similar in structure but differs in its hydroxyl group, leading to distinct biological activities.
Cyclopeptin: Another benzodiazepine alkaloid with different conformers and biological properties.
Dehydrocyclopeptin: A derivative with unique chemical and biological characteristics
This compound stands out due to its potent inhibition of acetylcholinesterase and its broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKWZASYUZSBL-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of cyclopenin?
A1: this compound has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]
Q2: What are the key spectroscopic features of this compound?
A2: this compound's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]
Q3: How is this compound biosynthesized?
A3: this compound biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]
Q4: What is the role of cyclopeptine dehydrogenase in this compound biosynthesis?
A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the this compound precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.
Q5: How is the m-hydroxyl group introduced in cyclopenol?
A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on this compound, generating cyclopenol. []
Q6: What are the known biological activities of this compound?
A6: this compound exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: this compound derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: this compound analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []
Q7: How does this compound inhibit SARS-CoV-2 Mpro?
A7: Molecular docking and dynamic simulation studies suggest that this compound analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.
Q8: What is cyclopenase and what role does it play?
A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of this compound and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]
Q9: What is the significance of the conversion of this compound to viridicatin?
A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the this compound-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []
Q10: What is known about the mechanism of this compound's conversion to viridicatin?
A10: Studies suggest that the conversion of this compound to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []
Q11: What factors influence the production of this compound and related metabolites?
A11: Several factors can affect the production of this compound and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []
Q12: What are the potential research areas for this compound in the future?
A12: Several research avenues exist for further exploration of this compound: * Structure-activity relationship studies: Synthesizing and evaluating this compound analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying this compound's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of this compound and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating this compound's therapeutic potential into clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


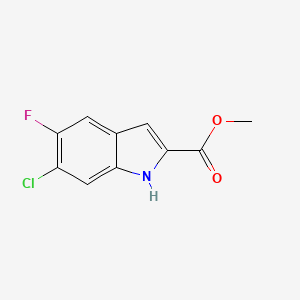
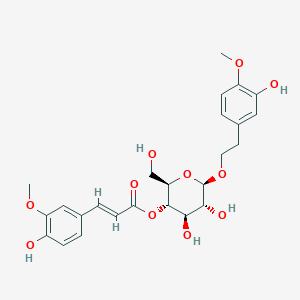
![2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine](/img/structure/B1149588.png)

